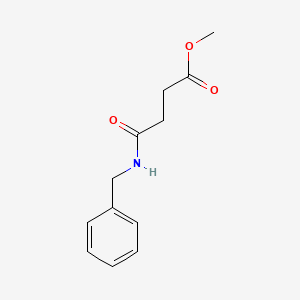
Methyl 4-(benzylamino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(benzylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzylamino)-4-oxobutanoate typically involves the reaction of benzylamine with methyl 4-oxobutanoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(benzylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
Methyl 4-(benzylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 4-(benzylamino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 4-(benzylamino)-4-oxobutanoate can be compared with other similar compounds, such as:
Methyl benzoate: An ester with a similar structure but lacking the benzylamino group.
Benzylamine: A primary amine that can be used as a precursor in the synthesis of this compound.
4-Oxobutanoic acid: A carboxylic acid that shares the butanoate backbone.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5104-87-0 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
methyl 4-(benzylamino)-4-oxobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)8-7-11(14)13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Clé InChI |
PERYWTURIOYMTD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


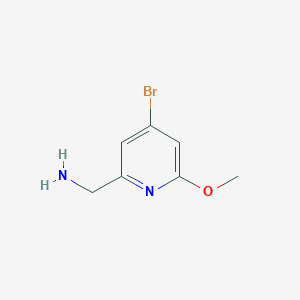
![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
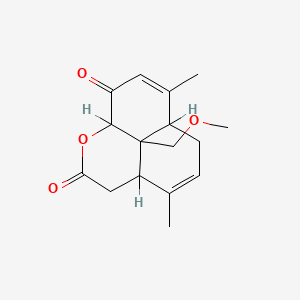
![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
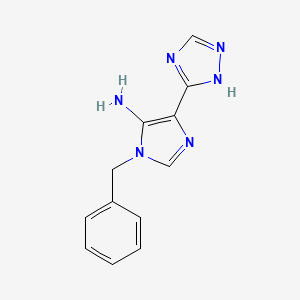
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
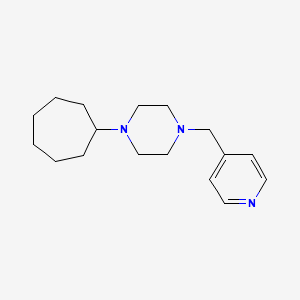
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)
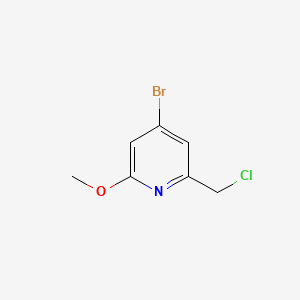
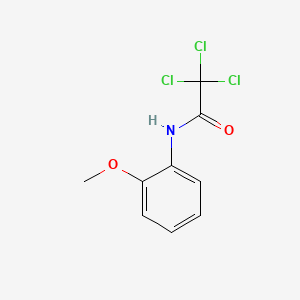
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
